molecular formula C24H25N3O3 B2784646 6-Cyclopropyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one CAS No. 2309347-08-6

6-Cyclopropyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one

Cat. No.: B2784646
CAS No.: 2309347-08-6
M. Wt: 403.482
InChI Key: HHKZXKCMFALSDO-UHFFFAOYSA-N
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Description

6-Cyclopropyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is a complex organic compound with a unique structure that includes a cyclopropyl group, a naphthalene moiety, and a pyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions, including nucleophilic substitution and cyclization.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced via an etherification reaction, where a naphthol derivative reacts with the piperidine intermediate.

    Cyclopropyl Group Introduction: The cyclopropyl group is added through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Formation of the Pyridazinone Core: The final step involves the formation of the pyridazinone ring through a condensation reaction between the intermediate and a suitable hydrazine derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for large-scale production, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines, depending on the reducing agent used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

6-Cyclopropyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 6-Cyclopropyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Cyclopropyl-2-[1-(2-naphthalen-1-yloxyacetyl)piperidin-4-yl]pyridazin-3-one
  • 2H-Cyclopropa[a]naphthalen-2-one

Uniqueness

6-Cyclopropyl-2-{1-[2-(naphthalen-2-yloxy)acetyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-cyclopropyl-2-[1-(2-naphthalen-2-yloxyacetyl)piperidin-4-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c28-23-10-9-22(18-5-6-18)25-27(23)20-11-13-26(14-12-20)24(29)16-30-21-8-7-17-3-1-2-4-19(17)15-21/h1-4,7-10,15,18,20H,5-6,11-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKZXKCMFALSDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN(C(=O)C=C2)C3CCN(CC3)C(=O)COC4=CC5=CC=CC=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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